3-氨基-2-喹喔啉甲腈

描述

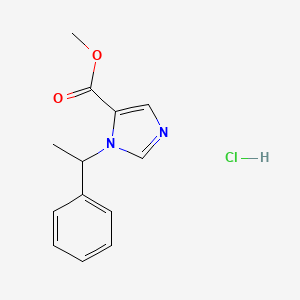

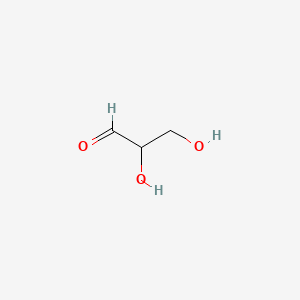

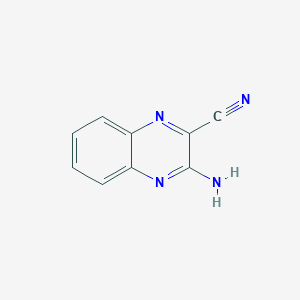

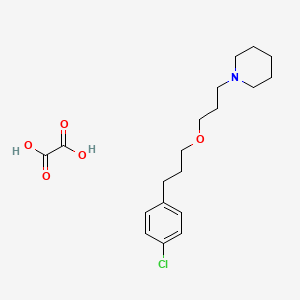

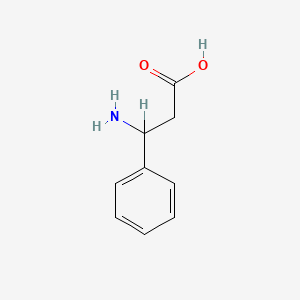

3-Amino-2-quinoxalinecarbonitrile is a chemical compound with the molecular formula C9H6N4 . It has a molecular weight of 170.17 . The compound is a yellow solid .

Molecular Structure Analysis

The InChI code for 3-Amino-2-quinoxalinecarbonitrile is 1S/C9H6N4/c10-5-8-9(11)13-7-4-2-1-3-6(7)12-8/h1-4H,(H2,11,13) . This code provides a specific description of the molecule’s structure.Chemical Reactions Analysis

Sb (III) complexes of 3-aminoquinoxaline-2-carbonitrile 1,4-dioxides were prepared to improve the anti-Trypanosoma cruzi activity of these ligands . The in vitro evaluations demonstrated that upon metal complexation, the activity of the 3-aminoquinoxaline ligands increased .Physical And Chemical Properties Analysis

3-Amino-2-quinoxalinecarbonitrile is a yellow solid . It has a molecular weight of 170.17 and a molecular formula of C9H6N4 .科学研究应用

喹喔啉衍生物及其应用

喹喔啉及其衍生物,包括 3-氨基-2-喹喔啉甲腈,由于其独特的结构和化学性质,在各种科学研究应用中发挥着重要作用。这些化合物以其杂环结构而闻名,由与吡嗪环稠合的苯环组成,使其在染料、药物和抗生素的合成中具有价值。喹喔啉因其抗肿瘤特性而被研究,展示了它们在医学和生物医学研究中的潜力。通过将邻二胺与 1,2-二酮缩合来合成喹喔啉的简便性进一步促进了它们在研究中的广泛使用 (Pareek & Kishor, 2015).

基于喹喔啉的缓蚀剂

研究还强调了喹喔啉衍生物作为防腐材料的有效性。这些化合物表现出高电子密度,使它们能够吸附在金属表面并形成稳定的螯合络合物,从而防止金属腐蚀。这种应用在工业环境中尤为重要,在工业环境中,耐腐蚀性对于保持金属结构的完整性至关重要 (Verma, Quraishi, & Ebenso, 2020).

将二氧化碳转化为增值化学品

在环境研究的背景下,喹喔啉衍生物因其在碳捕获和利用 (CCU) 策略中的潜力而被探索。具体而言,含有喹喔啉结构的离子液体基催化剂已被调整用于将二氧化碳转化为喹唑啉-2,4(1H,3H)-二酮,这是一类增值化学品。这项研究强调了喹喔啉衍生物在通过将温室气体转化为有用的产品来应对气候变化中的作用 (Zhang et al., 2023).

喹喔啉衍生物的生物医学应用

喹喔啉结构的修饰导致了具有广泛生物医学应用的化合物的发现,包括抗菌活性和治疗慢性疾病和代谢疾病。生物医学应用中的这种多功能性突出了喹喔啉衍生物在开发新的治疗剂中的潜力 (Pereira et al., 2015).

未来方向

3-Amino-2-quinoxalinecarbonitrile has shown potential in the field of medicinal chemistry due to its broad range of biological properties . Future research could focus on improving the anti-Trypanosoma cruzi activity of these ligands and developing safer and more efficient drugs against Chagas’ disease . Additionally, the compound might be a promising candidate for further development as a hypoxic selective anti-tumor agent .

作用机制

Target of Action

3-Amino-2-quinoxalinecarbonitrile, also known as QN, has been studied for its anti-tumor and anti-Trypanosoma cruzi activities. The primary targets of this compound are the cells of these diseases. The compound interacts with these cells, disrupting their normal functions and leading to their death.

Mode of Action

The mode of action of QN involves its interaction with its targets. It has been found that QN can be labeled with 125I, a radioactive isotope of iodine . This allows the compound to be tracked within the body, providing valuable information about its interactions with its targets. The exact molecular interactions between QN and its targets are still under investigation.

Biochemical Pathways

It is known that the compound has a significant impact on the growth and proliferation of tumor cells and Trypanosoma cruzi . By disrupting these processes, QN can effectively inhibit the progression of these diseases.

Result of Action

The result of QN’s action is the inhibition of the growth and proliferation of its target cells. In the case of tumor cells, this can lead to a reduction in tumor size and potentially the elimination of the tumor . For Trypanosoma cruzi, the result is a decrease in the number of these parasites in the body, which can help to alleviate the symptoms of Chagas disease .

Action Environment

The action environment of QN can significantly influence its efficacy and stability. Factors such as pH, temperature, and the presence of other substances can affect the compound’s ability to interact with its targets and its overall stability. For example, it has been found that the radiochemical yield of 125I-QN reaches 92% under optimum conditions of pH 7 and a reaction time of 15 minutes

生化分析

Cellular Effects

Studies have shown that 3-Amino-2-quinoxalinecarbonitrile has significant effects on cells, particularly in the context of Trypanosoma cruzi, a protozoan parasite . Upon complexation with antimony (III), the anti-Trypanosoma cruzi activity of 3-Amino-2-quinoxalinecarbonitrile was observed to increase .

Molecular Mechanism

It is known that its activity against Trypanosoma cruzi increases upon complexation with antimony (III)

Temporal Effects in Laboratory Settings

In laboratory settings, 3-Amino-2-quinoxalinecarbonitrile labeled with 125I was found to be stable for up to 12 hours post labeling

属性

IUPAC Name |

3-aminoquinoxaline-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4/c10-5-8-9(11)13-7-4-2-1-3-6(7)12-8/h1-4H,(H2,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJOCOFBYDAMSSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90406097 | |

| Record name | 3-amino-2-quinoxalinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23190-84-3, 36597-16-7 | |

| Record name | 3-Amino-2-quinoxalinecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023190843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-amino-2-quinoxalinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl](/img/structure/B3424647.png)

![Dichloro[(R)-(-)-4,12-bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane][(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium(II)](/img/structure/B3424696.png)